6-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrochloride
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Overview
Description
6-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrochloride is a chemical compound with the molecular formula C10H14N2O.2ClH and a molecular weight of 251.16 g/mol . It is characterized by the presence of a cyclobutyl ring attached to a pyridin-2-ol moiety, with an aminomethyl group at the 1-position of the cyclobutyl ring. This compound is typically found in a dihydrochloride salt form, which enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrochloride involves several key steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors under controlled conditions.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclobutyl precursor.
Formation of the Pyridin-2-ol Moiety: The pyridin-2-ol structure is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Final Assembly:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyridin-2-one derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted pyridin-2-ol derivatives.
Scientific Research Applications
6-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-[1-(aminomethyl)cyclopropyl]pyridin-2-ol dihydrochloride
- 6-[1-(aminomethyl)cyclopentyl]pyridin-2-ol dihydrochloride
- 6-[1-(aminomethyl)cyclohexyl]pyridin-2-ol dihydrochloride
Uniqueness
6-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrochloride is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness can result in varied reactivity, stability, and biological activity.
Properties
CAS No. |
2567505-00-2 |
---|---|
Molecular Formula |
C10H16Cl2N2O |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
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